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For Researchers, Scientists, and Drug Development Professionals

Introduction

(1E)-CFI1-400437 dihydrochloride is a potent and selective, ATP-competitive inhibitor of Polo-
like kinase 4 (PLK4). PLK4 is a serine/threonine kinase that plays a master regulatory role in
centriole duplication during the cell cycle. Dysregulation of PLK4 activity can lead to
centrosome amplification, a hallmark of many cancers, making it a compelling target for
anticancer therapy. CFI-400437 emerged from a discovery program aimed at identifying novel
agents for cancer treatment and has demonstrated significant antitumor activity in preclinical
models. This document provides a comprehensive overview of the discovery, synthesis, and
biological characterization of (1E)-CFI-400437 dihydrochloride.

Discovery

The discovery of CFI-400437 was the result of a targeted effort to develop potent and selective
inhibitors of PLK4. The initial lead generation involved a directed virtual screening of a ligand-
based focused library against a PLK4 homology model. This computational approach identified
a novel structural class of inhibitors: (E)-3-((1H-indazol-6-yl)methylene)indolin-2-ones.

Through iterative structure-activity relationship (SAR) studies, this initial hit was optimized,
leading to the identification of compound 50, later designated as CFI-400437. This optimization
focused on enhancing potency against PLK4 while improving the kinase selectivity profile and
antiproliferative activity. Computational modeling, based on the X-ray crystal structure of the
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PLK4 kinase domain, was instrumental in guiding the optimization of the in vitro activity of this
series of compounds.

Synthesis of (1E)-CFI-400437 Dihydrochloride

The synthesis of (1E)-CFI-400437 is based on the condensation of an appropriately substituted
indolin-2-one with an indazole-6-carbaldehyde. The following represents a general synthetic
procedure for this class of compounds. The specific details for the synthesis of (1E)-CFI-
400437 and its conversion to the dihydrochloride salt are proprietary and not fully detailed in
the public domain. The presented protocol is a representative example based on published
methods for analogous compounds.

General Synthetic Scheme
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Caption: General synthetic workflow for (1E)-CFI-400437 dihydrochloride.

Experimental Protocol: Synthesis of (E)-3-((1H-Indazol-6-
yl)methylene)indolin-2-one Derivatives (General
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Procedure)

o Reaction Setup: To a solution of the appropriate substituted 1H-indazole-6-carbaldehyde (1
equivalent) in ethanol, add the corresponding substituted indolin-2-one (1 equivalent).

o Catalyst Addition: Add a catalytic amount of piperidine to the reaction mixture.

» Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin
Layer Chromatography (TLC).

e Work-up: Upon completion, cool the reaction mixture to room temperature. The product often
precipitates from the solution.

« Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under
vacuum. If necessary, the crude product can be further purified by column chromatography
on silica gel.

Experimental Protocol: Dihydrochloride Salt Formation
(General Procedure)

 Dissolution: Dissolve the purified (1E)-CFI-400437 free base in a suitable organic solvent
(e.g., methanol, ethanol, or a mixture of dichloromethane and methanol).

 Acidification: Add a solution of hydrochloric acid (2 equivalents) in a suitable organic solvent
(e.g., HCl in diethyl ether or isopropanol) dropwise to the solution of the free base with
stirring.

» Precipitation: The dihydrochloride salt will typically precipitate out of the solution. Stir the
suspension for a period to ensure complete precipitation.

« |solation: Collect the solid by filtration, wash with a non-polar solvent (e.g., diethyl ether or
hexane) to remove any residual solvent, and dry under vacuum to yield (1E)-CFI-400437
dihydrochloride.

Biological Activity
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(1E)-CFI1-400437 is a highly potent inhibitor of PLK4 and demonstrates significant
antiproliferative activity against various cancer cell lines. Its mechanism of action is attributed to
the disruption of centriole duplication, leading to mitotic errors and ultimately cell death.

In Vitro Kinase Inhibitory Activity

The inhibitory activity of CFI-400437 against PLK4 and a panel of other kinases was
determined using in vitro kinase assays.

Kinase IC50 (nM)
PLK4 0.6[1]
Aurora A 370[1]
Aurora B 210[1]
KDR (VEGFR2) 480[1]
FLT-3 180[1]

Table 1: In vitro kinase inhibitory activity of CFI-
400437.

Cellular Antiproliferative Activity

The antiproliferative effects of CFI-400437 were evaluated against a panel of human breast
cancer cell lines.
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Cell Line IC50 (nM)

MCF-7 Data not available
MDA-MB-468 Data not available
MDA-MB-231 Data not available

Table 2: Antiproliferative activity of CFI-400437
in breast cancer cell lines. Specific IC50 values
are not publicly available but the compound is
reported to be a potent inhibitor of growth for

these cell lines.[1]

In Vivo Antitumor Efficacy

The in vivo antitumor activity of CFI-400437 was assessed in a mouse xenograft model using
the MDA-MB-468 breast cancer cell line.

. Tumor Growth Inhibition
Xenograft Model Dosing Schedule

(%)
25 mg/kg, i.p., once daily for Significant antitumor activit
MDA-MB-468 9rg. 1P y g Y
21 days observed[1]

Table 3: In vivo antitumor
efficacy of CFI-400437.
Quantitative tumor growth
inhibition percentages are not
specified in the available

literature.

Experimental Protocols
LanthaScreen™ Eu Kinase Binding Assay for PLK4

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to
measure the binding of an inhibitor to a kinase.
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» Reagent Preparation:

o Prepare a 4X solution of the test compound (CFI-400437) by serial dilution in the assay
buffer.

o Prepare a 2X kinase/antibody mixture containing the PLK4 enzyme and a europium-
labeled anti-tag antibody in the assay buffer.

o Prepare a 4X tracer solution containing an Alexa Fluor™ 647-labeled ATP-competitive
kinase inhibitor scaffold.

e Assay Procedure (384-well plate format):
o Add 4 uL of the 4X test compound solution to the assay wells.
o Add 8 pL of the 2X kinase/antibody mixture to all wells.
o Add 4 uL of the 4X tracer solution to all wells.
 Incubation and Measurement:
o Incubate the plate at room temperature for 1 hour, protected from light.

o Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm
(acceptor) and 615 nm (donor) following excitation at approximately 340 nm.

o Data Analysis:
o Calculate the emission ratio (665 nm / 615 nm).

o Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data
to a sigmoidal dose-response curve to determine the IC50 value.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantitation of ATP.

o Cell Plating:
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o Seed cells (e.g., MCF-7, MDA-MB-468) in a 96-well opaque-walled plate at a
predetermined optimal density and allow them to attach overnight.

e Compound Treatment:

o Treat the cells with various concentrations of CFI-400437 and incubate for the desired
period (e.g., 72 hours). Include vehicle-treated control wells.

e Assay Procedure:

[e]

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

o

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in
each well.

o

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

[¢]

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
o Measurement and Analysis:
o Measure the luminescence using a luminometer.

o Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the
data to a dose-response curve to calculate the 1IC50 value.

MDA-MB-468 Xenograft Model for In Vivo Efficacy

This protocol describes a general procedure for establishing and utilizing a subcutaneous
xenograft model.

e Cell Culture and Preparation:

o Culture MDA-MB-468 cells in appropriate media until they reach approximately 80%
confluency.

o Harvest the cells and resuspend them in a sterile, serum-free medium or phosphate-
buffered saline (PBS), often mixed with Matrigel, at a concentration of 1-2 million cells per
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injection volume (typically 100-200 pL).[2]
Animal Model:

o Use immunocompromised mice, such as athymic nude or NOD/SCID mice, aged 6-8
weeks.[2][3]

Tumor Implantation:

o Inject the cell suspension subcutaneously into the flank of each mouse.
Tumor Growth and Monitoring:

o Monitor the mice regularly for tumor formation.

o Once tumors reach a palpable size (e.g., 100-200 mms3), randomize the mice into
treatment and control groups.

o Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume
(e.g., using the formula: Volume = (length x width?) / 2).

Drug Administration:

o Administer (1E)-CFI-400437 dihydrochloride, formulated in a suitable vehicle, via the
desired route (e.g., intraperitoneal injection) at the specified dose and schedule (e.g., 25
mg/kg, once daily).[1] The control group receives the vehicle only.

Efficacy Evaluation:
o Continue treatment for the specified duration (e.g., 21 days).
o Monitor animal body weight as an indicator of toxicity.

o At the end of the study, euthanize the mice and excise the tumors for weight measurement
and further analysis (e.g., pharmacodynamics, histology).

Data Analysis:
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o Compare the tumor growth rates and final tumor weights between the treated and control
groups to determine the antitumor efficacy.

PLK4 Signaling Pathway in Centriole Duplication

PLK4 is the master regulator of centriole duplication. Its activity is tightly controlled to ensure
that centriole duplication occurs only once per cell cycle.
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Caption: The PLK4 signaling pathway in centriole duplication and its inhibition by (1E)-CFI-
400437.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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